2-(Piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
Description
2-(Piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline (2-P-3-THIQ) is a heterocyclic compound combining a tetrahydroisoquinoline (THIQ) core with a piperidine ring substituted at the 3-position. The piperidin-3-yl group introduces stereoelectronic effects that influence binding affinity and selectivity, making it a scaffold for cardiovascular and neurological drug development .
Properties
IUPAC Name |
2-piperidin-3-yl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-13-11-16(9-7-12(13)4-1)14-6-3-8-15-10-14/h1-2,4-5,14-15H,3,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITYCRYXIKJRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step processes that include cyclization and functionalization reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a piperidine derivative with a suitable isoquinoline precursor can yield the desired compound through a series of cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. Techniques such as microwave-assisted synthesis and catalytic hydrogenation are often employed to streamline the process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the piperidine or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is frequently employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups .
Scientific Research Applications
2-(Piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound is investigated for its potential use in developing drugs for
Biological Activity
2-(Piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of THIQ, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Structure
The molecular structure of this compound can be represented as follows:
This compound consists of a tetrahydroisoquinoline core with a piperidine moiety, contributing to its unique pharmacological profile.
Physical Properties
- Molecular Weight : 204.28 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Melting Point : Data on melting point varies; further experimental determination is necessary for precise characterization.
Pharmacological Profile
Research indicates that THIQ exhibits various biological activities, including:
- Antidepressant Activity : THIQ has shown potential antidepressant effects in animal models. Studies suggest that it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
- Neuroprotective Effects : THIQ has been investigated for its neuroprotective properties. It appears to protect neuronal cells from oxidative stress and apoptosis, possibly through the activation of neurotrophic factors .
- Antinociceptive Properties : In pain models, THIQ demonstrated significant antinociceptive effects. The compound may interact with opioid receptors, contributing to its analgesic activity .
The mechanisms underlying the biological activities of THIQ are complex and multifaceted:
- Serotonergic System Modulation : THIQ may enhance serotonin levels by inhibiting its reuptake or promoting its release.
- NMDA Receptor Antagonism : Some studies suggest that THIQ acts as an NMDA receptor antagonist, which could explain its neuroprotective effects .
- Influence on Dopaminergic Pathways : The compound may also interact with dopaminergic receptors, which is relevant for both its antidepressant and antinociceptive effects.
Study 1: Antidepressant Activity in Rodent Models
In a controlled study involving rodents subjected to chronic stress models, THIQ administration resulted in a significant reduction in depressive-like behaviors compared to the control group. Behavioral assays indicated increased locomotor activity and decreased immobility time in the forced swim test .
Study 2: Neuroprotection Against Oxidative Stress
Another study focused on the neuroprotective effects of THIQ using cultured neuronal cells exposed to oxidative stress. Results demonstrated that THIQ treatment significantly reduced cell death and increased levels of brain-derived neurotrophic factor (BDNF), suggesting a protective mechanism against neurodegeneration .
Study 3: Analgesic Effects in Pain Models
A recent investigation assessed the analgesic properties of THIQ using formalin-induced pain models in rats. The results indicated a dose-dependent reduction in pain responses, supporting the hypothesis that THIQ interacts with opioid receptors .
Table 1: Summary of Biological Activities of this compound
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Serotonin modulation | |
| Neuroprotective | NMDA receptor antagonism | |
| Antinociceptive | Opioid receptor interaction |
Table 2: Experimental Findings from Case Studies
| Study | Model Used | Key Findings |
|---|---|---|
| Antidepressant Activity | Rodent chronic stress model | Reduced depressive behaviors |
| Neuroprotection | Cultured neuronal cells | Increased BDNF levels; reduced cell death |
| Analgesic Effects | Formalin-induced pain model | Dose-dependent pain reduction |
Comparison with Similar Compounds
Structural Variations in Piperidine-Substituted THIQs
The position of the piperidine substitution and additional functional groups critically determine pharmacological profiles:
Key Observations :
- Piperidine Position : The 3-piperidyl substitution in 2-P-3-THIQ is optimal for bradycardic activity, as it aligns with the steric requirements of I(f) channel binding . In contrast, 4-piperidyl derivatives (e.g., ) exhibit broader but less target-specific activity.
- Methoxy Substituents : Adding 6,7-dimethoxy groups () enhances receptor interaction but shifts activity toward metabolic targets like PPARγ, unlike the unsubstituted 2-P-3-THIQ .
Functional Group Modifications
Substituents beyond the piperidine ring further diversify applications:
Key Observations :
- Alkynyl Tethers: Aminoacetylenic derivatives () improve metabolic stability but reduce cardiovascular specificity compared to 2-P-3-THIQ .
- Halogenation : Fluorine substitution () enhances blood-brain barrier penetration, suggesting neurological applications, unlike the cardiovascular focus of 2-P-3-THIQ .
Pharmacological Activity Comparison
Bradycardic Effects :
- 2-P-3-THIQ derivatives (e.g., compound 6c in ) reduce heart rate (EC₅₀ = 13 nM) with minimal blood pressure effects, outperforming zatebradine by 50% .
- 1-Oxo-THIQ analogues () show enhanced I(f) inhibition (IC₅₀ = 0.32 µM) but require oral administration for efficacy, unlike intravenous 2-P-3-THIQ .
Metabolic and Antihypertensive Effects :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
